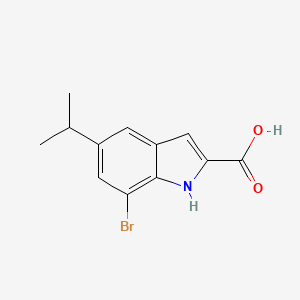

7-bromo-5-isopropyl-1H-indole-2-carboxylic acid

描述

属性

IUPAC Name |

7-bromo-5-propan-2-yl-1H-indole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12BrNO2/c1-6(2)7-3-8-5-10(12(15)16)14-11(8)9(13)4-7/h3-6,14H,1-2H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSSGGFJDQYICFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=C2C(=C1)C=C(N2)C(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Key Reaction Steps

Synthesis of 5-Bromo-2-Isopropylphenylhydrazine

Prepare the phenylhydrazine intermediate with bromine and isopropyl groups positioned to occupy the 7 and 5 positions of the indole after cyclization. Bromination is achieved via electrophilic substitution, while isopropyl introduction may require alkylation under Friedel-Crafts conditions.Condensation with Ethyl Pyruvate

React the phenylhydrazine with ethyl pyruvate in ethanol under acidic conditions (e.g., HCl) to form the hydrazone intermediate.Cyclization and Ring Closure

Treat the hydrazone with anhydrous ZnCl₂ in ethylene glycol at 150–170°C for 2–4.5 hours. This step induces cyclization to form ethyl 7-bromo-5-isopropyl-1H-indole-2-carboxylate (source).Hydrolysis to Carboxylic Acid

Hydrolyze the ester with KOH in ethanol/water at room temperature, followed by acidification (HCl) and crystallization. Final yields for analogous compounds reach 79.5% (source).

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Condensation | Ethyl pyruvate, ethanol, HCl | Not reported |

| Cyclization | Anhydrous ZnCl₂, ethylene glycol, 150–170°C | 79.5% (analogous) |

| Hydrolysis | KOH (2.0–2.5 eq), ethanol/water | 75–79.5% |

Post-Indole Functionalization

This strategy involves synthesizing a parent indole and subsequently introducing bromine at position 7 and isopropyl at position 5.

Bromination at Position 7

Protection of Indole Nitrogen

Tosylate the indole nitrogen using p-toluenesulfonyl chloride in toluene/NaOH (source).Electrophilic Bromination

Brominate the protected indole with N-bromosuccinimide (NBS) in dichloromethane (source). The directing effect of the tosyl group facilitates bromination at position 7.Deprotection

Remove the tosyl group under basic conditions (e.g., NaH in DMF).

Suzuki-Miyaura Coupling Approaches

While less direct, cross-coupling reactions can introduce substituents to pre-functionalized indoles.

Bromination Strategies

Bromination at position 7 requires precise control due to indole’s inherent reactivity.

Directed Bromination

Protecting Group Strategy

Solvent Effects

Polar aprotic solvents (e.g., NMP) enhance bromination efficiency. For example, in CN113045475A (source), potassium tert-butoxide in NMP at 60°C facilitates cyclization and bromine retention.

| Solvent | Base | Temperature | Yield |

|---|---|---|---|

| NMP | KOtBu | 60°C | 75.2% |

Hydrolysis of Esters to Carboxylic Acids

Ethyl esters derived from cyclization are hydrolyzed under basic conditions.

Alkaline Hydrolysis

Reaction Setup

Dissolve ethyl 7-bromo-5-isopropyl-1H-indole-2-carboxylate in ethanol/water with KOH (2.0–2.5 eq).Workup

Acidify with HCl, filter, and dry to isolate the carboxylic acid. Yields for analogous compounds exceed 75% (source).

| Step | Conditions | Yield |

|---|---|---|

| Hydrolysis | KOH, ethanol/water, RT | 75–79.5% |

Optimized Synthetic Routes

Route A: Cyclization with Substituted Phenylhydrazine

Route B: Post-Indole Bromination

- Indole Synthesis

- Prepare 5-isopropyl-1H-indole-2-carboxylic acid via cyclization.

- Bromination

- Protect NH, brominate with NBS, deprotect.

- Yield

- 75% for bromination (source).

科学研究应用

Scientific Research Applications

The applications of 7-bromo-5-isopropyl-1H-indole-2-carboxylic acid span several domains:

Medicinal Chemistry

- Antiviral Activity : The compound has shown promise as an inhibitor of HIV-1 integrase, critical for viral replication. Studies indicate it effectively inhibits the strand transfer of integrase with an IC50 value as low as 0.13 μM, suggesting its potential as a therapeutic agent against HIV .

- Anticancer Properties : Research indicates that this compound can suppress the growth of various cancer cell lines, including HepG2 and A549. Its mechanism may involve modulation of apoptosis and cell cycle regulation .

Antimicrobial Activity

- Broad-Spectrum Efficacy : It exhibits significant antimicrobial properties against resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA), with a minimum inhibitory concentration (MIC) reported at 0.98 μg/mL. This highlights its potential in treating infections caused by antibiotic-resistant bacteria .

Biochemical Research

- Enzyme Inhibition : The compound interacts with various enzymes and proteins, modulating biochemical pathways crucial for cellular function. Its ability to inhibit integrase suggests broader implications in drug development targeting similar enzymes .

Enzyme Inhibition

The compound inhibits HIV integrase, disrupting viral replication processes.

Cell Signaling Modulation

It influences signaling pathways that regulate cell proliferation and apoptosis, which is crucial for both antiviral and anticancer effects.

Antimicrobial Mechanisms

The compound's interaction with bacterial targets leads to disruption of cellular functions, contributing to its antimicrobial properties.

Case Studies and Research Findings

Numerous studies have documented the potential applications of this compound:

- Inhibition of HIV Integrase : A study demonstrated that derivatives of indole carboxylic acids effectively inhibit integrase activity, emphasizing the role of structural modifications in enhancing efficacy .

- Anticancer Activity : Research on similar indole derivatives revealed their ability to induce apoptosis in various cancer cell lines, indicating a promising avenue for cancer therapy .

- Antimicrobial Efficacy Against MRSA : Investigations highlighted the compound's effectiveness against resistant bacterial strains, showcasing its potential in clinical microbiology .

作用机制

The mechanism of action of 7-bromo-5-isopropyl-1H-indole-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the carboxylic acid group play crucial roles in binding to these targets, potentially inhibiting their activity or modulating their function. This can lead to various biological effects, such as antimicrobial or anticancer activities .

相似化合物的比较

- 5-Bromoindole-2-carboxylic acid

- 7-Bromoindole-2-carboxylic acid

- 5-Isopropylindole-2-carboxylic acid

Comparison: 7-Bromo-5-isopropyl-1H-indole-2-carboxylic acid is unique due to the presence of both bromine and isopropyl groups, which can enhance its biological activity and specificity compared to other indole derivatives. The combination of these functional groups can lead to improved binding affinity and selectivity for certain molecular targets .

生物活性

7-Bromo-5-isopropyl-1H-indole-2-carboxylic acid is an indole derivative that has garnered attention due to its diverse biological activities. This compound exhibits potential in various fields, including medicinal chemistry, microbiology, and biochemistry. The following sections detail its biological activity, mechanisms of action, and relevant research findings.

The biological activity of this compound is largely attributed to its interactions with multiple biochemical pathways:

- Enzyme Inhibition : This compound has been shown to inhibit the activity of HIV-1 integrase, a critical enzyme in the viral life cycle, suggesting its potential as an antiviral agent.

- Cell Signaling Modulation : It influences cell signaling pathways and gene expression, which can lead to various cellular responses including apoptosis and proliferation modulation .

- Antimicrobial Activity : Similar indole derivatives have demonstrated significant antimicrobial properties against resistant strains of bacteria such as MRSA (Methicillin-resistant Staphylococcus aureus) with low minimum inhibitory concentrations (MIC) .

Antiviral Activity

Research indicates that this compound may exhibit antiviral properties by inhibiting key enzymes like integrase in HIV. This mechanism is crucial for developing therapeutic agents against viral infections.

Antimicrobial Properties

The compound has shown promising results against various bacterial strains:

- Minimum Inhibitory Concentrations (MIC) : It has been reported to have an MIC of 0.98 μg/mL against MRSA, indicating potent antibacterial activity .

- Broad Spectrum : Indole derivatives are known to exhibit activity against a range of pathogens, including Staphylococcus aureus and Candida albicans, showcasing their potential in treating infections caused by antibiotic-resistant bacteria .

Anticancer Activity

Indole derivatives have been explored for their anticancer properties. Studies have indicated that compounds similar to this compound can suppress the growth of cancer cell lines, particularly those that are rapidly dividing . The specific mechanisms may involve modulation of apoptosis and cell cycle regulation.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is beneficial to compare it with related indole derivatives:

| Compound Name | Antimicrobial Activity | Antiviral Activity | Anticancer Activity |

|---|---|---|---|

| This compound | High (MIC = 0.98 μg/mL) | Yes | Moderate |

| 5-Bromoindole-2-carboxylic acid | Moderate | Yes | Low |

| 5-Isopropylindole-2-carboxylic acid | Low | No | Moderate |

This table highlights that the combination of bromine and isopropyl groups in this compound enhances its biological activity compared to other derivatives.

Case Studies

Several studies have been conducted to evaluate the biological effects of indole derivatives:

- Study on Antimicrobial Activity : A recent study demonstrated that a structurally similar compound exhibited significant activity against MRSA strains, supporting the potential application of indole derivatives in combating antibiotic resistance .

- Anticancer Research : Another investigation focused on the antiproliferative effects of indole compounds on various cancer cell lines, revealing that certain derivatives could preferentially inhibit tumor cell growth over non-tumor cells.

常见问题

Q. What are the standard synthetic routes for preparing 7-bromo-5-isopropyl-1H-indole-2-carboxylic acid?

Methodological Answer: The synthesis typically involves functionalizing the indole core. For brominated indole derivatives, a common approach is halogenation using reagents like CuI in PEG-400/DMF mixtures under reflux, followed by coupling reactions (e.g., introducing isopropyl groups via alkylation). For example, 5-bromo-7-fluoro-1H-indole-2-carboxylic acid was synthesized via amidation and cyanomethylation steps . Similar protocols can be adapted by substituting fluorine with isopropyl groups using alkyl halides and base-mediated nucleophilic substitution. Post-synthesis, purification via flash column chromatography (e.g., 70:30 ethyl acetate/hexane) and recrystallization (acetic acid/DMF mixtures) is recommended .

Q. How can the purity and structural integrity of this compound be validated?

Methodological Answer: Use a combination of analytical techniques:

- TLC : Monitor reaction progress using ethyl acetate/hexane (e.g., Rf = 0.30 in 70:30 mixtures) .

- NMR : Confirm substitution patterns via NMR (e.g., indole protons at δ 7.1–7.5 ppm) and NMR (carboxylic acid carbon at ~170 ppm) .

- LC/MS : Verify molecular weight (e.g., m/z 386 [M+H] for bromo-fluoro analogs) and retention times under standardized conditions (e.g., 3.17 min) .

Q. What safety protocols are recommended for handling this compound?

Methodological Answer: While specific toxicity data for this compound is unavailable, indole derivatives generally require:

- PPE : Face shields, NIOSH-approved respirators (e.g., P95 filters), and nitrile gloves .

- Engineering Controls : Fume hoods for reactions and vacuum systems for solvent removal .

- Waste Disposal : Collaborate with certified waste management services to handle halogenated byproducts .

Advanced Research Questions

Q. How can synthetic yields be optimized for large-scale preparation?

Methodological Answer:

- Catalyst Screening : Test Pd/Cu catalysts for coupling efficiency (e.g., CuI in PEG-400 increased yields to 50% in similar bromo-indole syntheses) .

- Solvent Optimization : Replace DMF with greener solvents (e.g., acetonitrile) to reduce purification complexity .

- Reaction Monitoring : Use in-situ FTIR to track intermediate formation and minimize side products .

Q. How can contradictory data on stability and reactivity be resolved?

Methodological Answer:

- Stability Studies : Conduct accelerated degradation tests (40°C/75% RH for 4 weeks) in varying pH buffers to identify decomposition pathways .

- DFT Calculations : Model the electron-withdrawing effects of bromine and isopropyl groups on the indole ring’s reactivity .

- HPLC-MS : Identify degradation products (e.g., debromination or decarboxylation) under stressed conditions .

Q. What strategies are effective for designing biologically active derivatives?

Methodological Answer:

- Functionalization : Introduce substituents (e.g., triazoles or thiazolidinones) at the indole N1 or C3 positions via click chemistry or condensation reactions .

- SAR Studies : Compare with analogs like 6-bromo-1H-indole-3-carboxylic acid to assess how isopropyl groups enhance lipophilicity and target binding .

- In Silico Screening : Use molecular docking to predict interactions with enzymes (e.g., cyclooxygenase-2) before in vitro assays .

Q. How can the lack of toxicological data be addressed for preclinical studies?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。